molecular formula C16H13NO4 B8453827 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone CAS No. 861841-89-6

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone

Cat. No.: B8453827
CAS No.: 861841-89-6
M. Wt: 283.28 g/mol
InChI Key: SDXZTTNODGPWNQ-UHFFFAOYSA-N
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Description

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is a complex organic compound with a unique structure that includes an acetyl group, a benzyloxy group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is unique due to its specific combination of functional groups and the benzoxazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

861841-89-6

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

7-acetyl-5-phenylmethoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H13NO4/c1-10(18)13-7-12(8-14-15(13)21-16(19)17-14)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19)

InChI Key

SDXZTTNODGPWNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

52 g (0.53 mol) phosgene are piped into a solution of 121 g (0.47 mol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone in 800 mL pyridine at 20 to 40° C. The reaction mixture is heated to 50° C. for 2 hours, then poured onto ice and acidified with conc. hydrochloric acid. A reddish-brown solid is isolated which is repeatedly recrystallised from ethanol with the addition of activated charcoal.
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52 g
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121 g
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800 mL
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Synthesis routes and methods II

Procedure details

51.1 mL (97.04 mmol) of a phosgene solution (20% by weight in toluene) are added at 0° C. to a solution of 22.7 g (88.22 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone in toluene (200 mL). Then 30.7 mL (220.6 mmol) of triethylamine is added dropwise such that the temperature does not exceed 5° C. After 1 hour stirring at ambient temperature, a further 4.6 mL of phosgene solution and 12 mL of triethylamine are added at 0° C. The mixture is stirred for 1 hour at ambient temperature, diluted with dichloromethane and combined with saturated aqueous ammonium chloride solution (500 mL) and 2 N aqueous hydrochloric acid (10 mL). After the aqueous phase has been separated off it is exhaustively extracted with dichloromethane. The combined organic phases are washed with water and saturated aqueous sodium chloride solution, dried with sodium sulfate and evaporated down in vacuo, during which time a beige solid is precipitated. The precipitate is filtered off, washed with a little toluene, and dried at 50° C. in vacuo. Yield: 18.5 g (74%); Rf=0.19 (silica gel, toluene/acetone 95:10); ESI-MS: [M+H]+=284.
Quantity
51.1 mL
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reactant
Reaction Step One
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22.7 g
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reactant
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200 mL
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4.6 mL
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reactant
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12 mL
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500 mL
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10 mL
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reactant
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0 (± 1) mol
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30.7 mL
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solvent
Reaction Step Six

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